molecular formula C14H20O5 B1444430 Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate CAS No. 1239587-43-9

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

Cat. No.: B1444430
CAS No.: 1239587-43-9
M. Wt: 268.3 g/mol
InChI Key: SPPPJJHYFLCWQR-UHFFFAOYSA-N
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Description

“Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate” is a chemical compound with the formula C14H20O5 . It contains a total of 39 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, and 5 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” includes 39 bonds in total: 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, 2 primary alcohols, and 1 aromatic ether .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 268.3056 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.

Scientific Research Applications

Polymer Synthesis

Research has demonstrated the utility of methyl substituted 1,5-bis(phenoxy)pentane monomers, which are related to Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, in the synthesis of aromatic polyethers. These polymers contain structural units like diphenyl methane and benzyl chloride, which are generated through proton transfer reactions and subsequent reactions of benzyl radicals (Percec, Wang, & Oishi, 1992).

Synthesis of Metallophthalocyanines

In a study focusing on novel tetra-substituted metallophthalocyanines, a phthalonitrile derivative bearing 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol substituent was synthesized. These compounds have potential applications in areas like photodynamic therapy and as colorants in various materials (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).

Catalysis in Biomass Conversion

Compounds like 2,5-bis(hydroxymethyl)furan, derived from biomass, have been studied for their catalytic reduction with hydrogen. Such reactions are important for converting biomass-derived compounds into more useful or energy-efficient forms (Nakagawa, Tamura, & Tomishige, 2013).

Development of Anticancer Drugs

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and evaluated for their potential as anticancer drugs. These studies contribute to the field of medicinal chemistry and drug development (Basu Baul, Basu, Vos, & Linden, 2009).

Photophysicochemical Properties in Phthalocyanines

The synthesis and characterization of novel phthalocyanines bearing specific groups like 3,5-bis(trifluoromethyl)phenoxy have been studied. These compounds have applications in photodynamic therapy and as colorants (Çelik et al., 2021).

Olefin Polymerization

Monocyclopentadienyl bis(phenoxo-imino) zirconium complexes have been explored as precatalyst species for olefin polymerization. These studies are important for developing new catalysts in polymer production (Sanz et al., 2004).

Properties

IUPAC Name

methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-18-14(17)4-2-3-5-19-13-7-11(9-15)6-12(8-13)10-16/h6-8,15-16H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPPJJHYFLCWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCOC1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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